4,5-Diamino-2-bromobenzonitrile
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Overview
Description
4,5-Diamino-2-bromobenzonitrile is an organic compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol . It is characterized by the presence of two amino groups, a bromine atom, and a nitrile group attached to a benzene ring. This compound is typically found as a yellow to white solid and is used primarily in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-2-bromobenzonitrile can be achieved through various methods. One common approach involves the reaction of 4,5-dibromo-1,2-diaminobenzene with copper(I) cyanide (CuCN) under controlled conditions . The reaction typically takes place at room temperature, and the product is isolated through standard purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound often involves the use of benzonitrile derivatives as starting materials. These derivatives undergo a series of reactions, including halogenation and amination, to yield the desired product . The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4,5-Diamino-2-bromobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Substitution: Formation of 4,5-diamino-2-methoxybenzonitrile.
Oxidation: Formation of 4,5-dinitro-2-bromobenzonitrile.
Reduction: Formation of 4,5-diamino-2-bromoaniline.
Scientific Research Applications
4,5-Diamino-2-bromobenzonitrile is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,5-Diamino-2-bromobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino groups can form hydrogen bonds with active sites, while the bromine atom and nitrile group can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Diamino-2-chlorobenzonitrile: Similar structure but with a chlorine atom instead of bromine.
4,5-Diamino-2-fluorobenzonitrile: Similar structure but with a fluorine atom instead of bromine.
4,5-Diamino-2-iodobenzonitrile: Similar structure but with an iodine atom instead of bromine.
Uniqueness
4,5-Diamino-2-bromobenzonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective .
Properties
IUPAC Name |
4,5-diamino-2-bromobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGOVJGNLNAETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)N)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934682-48-0 |
Source
|
Record name | 4,5-diamino-2-bromobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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